molecular formula C13H9ClOS B2387232 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde CAS No. 137736-07-3

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde

Cat. No.: B2387232
CAS No.: 137736-07-3
M. Wt: 248.72
InChI Key: FIARHGLPZDXHLJ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde is a benzaldehyde derivative featuring a sulfanyl (-S-) bridge connecting the benzaldehyde core to a 4-chlorophenyl group. This compound’s structure combines electrophilic (aldehyde) and aromatic (chlorophenyl) moieties, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing chlorine atom and the sulfur atom’s lone pairs, which can participate in conjugation or coordination chemistry .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIARHGLPZDXHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde typically involves the reaction of 4-chlorothiophenol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10ClOS
  • Molecular Weight : 253.74 g/mol
  • IUPAC Name : 4-[(4-chlorophenyl)sulfanyl]benzaldehyde

The compound features a benzaldehyde moiety substituted with a sulfanyl group, which enhances its reactivity and biological activity. The presence of the chlorophenyl group contributes to its unique chemical properties, making it suitable for various applications.

Antimicrobial Applications

Research indicates that 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Potential

The compound has also been studied for its anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, with increased caspase activity observed in treated samples.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. This indicates moderate cytotoxicity, suggesting that structural modifications could enhance its potency .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory processes and cancer progression. For instance, it has been noted to inhibit acetylcholinesterase and urease activities, which could be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections.

Research Findings

Studies have shown that compounds with similar structures can effectively inhibit these enzymes, indicating a potential therapeutic application for 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde in drug development .

Synthesis and Derivatives

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde typically involves the reaction of appropriate chlorinated phenols with sulfide reagents under controlled conditions. The resulting derivatives have been explored for enhanced biological activities.

Data Table: Comparison of Similar Compounds

Compound NameKey FeaturesBiological Activity
4-ChlorobenzaldehydeLacks sulfanyl groupLower reactivity
4-(Chlorophenyl)thioacetic acidContains thioacetic acid moietyModerate antibacterial activity
4-(Chlorophenyl)sulfonamideContains sulfonamide groupEnhanced antimicrobial properties

This table illustrates how structural variations impact the biological activity of related compounds, highlighting the uniqueness of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde due to its specific functional groups .

Industrial Applications

Beyond medicinal chemistry, 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde may find applications in materials science as a precursor for synthesizing novel polymers or as a bio-decontamination agent in enclosed environments due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenylsulfanyl group may also interact with hydrophobic pockets in biological molecules, affecting their function .

Comparison with Similar Compounds

Positional Isomer: 2-[(4-Chlorophenyl)sulfanyl]benzaldehyde

  • Structure : The sulfanyl and aldehyde groups are in the ortho position (2-position) on the benzene ring, unlike the para (4-position) in the target compound.
  • Properties: Reactivity: The ortho-substitution may induce steric hindrance, reducing aldehyde reactivity in nucleophilic additions compared to the para-substituted analog.
  • Synthetic Utility : While both isomers serve as precursors for heterocycles (e.g., thiosemicarbazones), the para isomer’s linear geometry may favor higher crystallinity and easier purification.

4-{4-[(4-Methylphenyl)sulfanyl]phenyl}benzaldehyde

  • Structure : Replaces the 4-chlorophenyl group with a 4-methylphenyl group.
  • Properties: Electronic Effects: The methyl group is electron-donating, increasing electron density on the benzene ring. This contrasts with the electron-withdrawing chlorine, which enhances electrophilicity at the aldehyde in the target compound.
  • Applications : Likely used in materials science for hydrophobic coatings, whereas the chloro derivative may find use in polar solvents or as a pharmaceutical intermediate.

4-(Methylsulfonyl)benzaldehyde

  • Structure : Substitutes the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group.
  • Properties: Electrophilicity: The sulfonyl group is strongly electron-withdrawing, making the aldehyde more reactive toward nucleophiles (e.g., in Schiff base formation).
  • Applications : Used in synthesizing antibiotics like chloramphenicol, where enhanced electrophilicity is critical for coupling reactions .

4-[(4-CHLOROPHENYL)SULFANYL]-3-NITROBENZYL N-CYCLOHEXYLCARBAMATE

  • Structure: Adds a nitro (-NO₂) group and a carbamate moiety to the benzaldehyde core.
  • Properties: Reactivity: The nitro group is electron-withdrawing, further activating the benzene ring for electrophilic substitution but deactivating the aldehyde. The target compound lacks such functionalization, limiting its direct bioactivity .

Comparative Data Table

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
4-[(4-Chlorophenyl)sulfanyl]benzaldehyde -S- bridge, -Cl, -CHO (para) Intermediate for heterocycles, moderate electrophilicity
2-[(4-Chlorophenyl)sulfanyl]benzaldehyde -S- bridge, -Cl, -CHO (ortho) Steric hindrance, lower crystallinity
4-{4-[(4-Methylphenyl)sulfanyl]phenyl}benzaldehyde -S- bridge, -CH₃, -CHO Increased lipophilicity, materials science
4-(Methylsulfonyl)benzaldehyde -SO₂-, -CHO High electrophilicity, antibiotic synthesis
4-[(4-Cl-Ph)S]-3-NO₂-Bn carbamate -S- bridge, -Cl, -NO₂, carbamate Potential bioactivity, enzyme inhibition

Key Research Findings

  • Synthetic Methods : The target compound can be synthesized via Ullmann-type coupling (e.g., using CuI/1,10-phenanthroline in DMF) . This method contrasts with sulfonyl analogs, which may require oxidation steps.
  • Its structural analogs with carbamate or nitro groups exhibit enhanced bioactivity .
  • Crystallography : Unlike 4-(Methylsulfonyl)benzaldehyde, which forms hydrogen-bonded crystals , the target compound’s crystal structure remains uncharacterized.

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]benzaldehyde is an organic compound with the molecular formula C13H9ClOS. It features a benzaldehyde group substituted with a 4-chlorophenylsulfanyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound's structure allows it to undergo various chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form 4-[(4-Chlorophenyl)sulfanyl]benzoic acid.
  • Reduction : The aldehyde can be reduced to yield 4-[(4-Chlorophenyl)sulfanyl]benzyl alcohol.
  • Substitution : The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

The biological activity of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenylsulfanyl group may interact with hydrophobic pockets in biological molecules, affecting their function and stability .

Antimicrobial Activity

Research indicates that 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde exhibits significant antimicrobial properties. In vitro studies have shown that it has activity against various Gram-positive bacterial strains and fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values for these activities suggest moderate effectiveness, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent activity. Mechanistic studies revealed that treatment with the compound resulted in cell cycle arrest in the subG0 phase and induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase-8 and caspase-9 activities .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde against different bacterial strains and fungi. Results showed that certain derivatives had improved activity profiles compared to the parent compound, suggesting structural modifications could enhance efficacy .
  • Cytotoxicity in Cancer Cells : In a series of experiments involving HeLa and AGS cell lines, 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde was shown to significantly reduce cell viability at concentrations above 5 µg/mL. Flow cytometry analysis indicated a marked increase in late apoptotic cells following treatment, reinforcing its potential as an anticancer therapeutic .

Comparison with Similar Compounds

The biological activities of 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde can be compared with related compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
4-[(4-Chlorophenyl)sulfonyl]benzaldehydeSulfonyl groupModerateLow
4-[(4-Bromophenyl)sulfanyl]benzaldehydeBromine substitutionModerateModerate

This table highlights that while similar compounds exhibit some biological activities, the unique sulfanyl group in 4-[(4-Chlorophenyl)sulfanyl]benzaldehyde contributes to its enhanced properties.

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